![molecular formula C16H14ClFN2O3 B5818414 ethyl 4-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5818414.png)
ethyl 4-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)benzoate, also known as AC-3933 or BMS-820132, is a small molecule inhibitor that has shown potential in various scientific research applications. This compound has a molecular weight of 461.88 g/mol and a chemical formula of C22H16ClFN2O3.
作用机制
The mechanism of action of ethyl 4-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)benzoate involves the inhibition of kinase activity by binding to the ATP-binding site of the kinase. This results in the inhibition of downstream signaling pathways, which leads to the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects
Ethyl 4-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)benzoate has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth in animal models, and enhance the efficacy of chemotherapy drugs. Additionally, it has been shown to have anti-inflammatory effects and may have potential in the treatment of autoimmune diseases.
实验室实验的优点和局限性
One of the main advantages of using ethyl 4-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)benzoate in lab experiments is its specificity for certain kinases. This allows for targeted inhibition of specific signaling pathways, which can provide valuable insights into the role of these pathways in disease development and progression. However, one of the limitations of using this compound is its potential toxicity and off-target effects, which can complicate data interpretation.
未来方向
There are several future directions for the use of ethyl 4-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)benzoate in scientific research. One potential direction is the development of combination therapies that include this compound and other kinase inhibitors or chemotherapy drugs. Additionally, further studies are needed to elucidate the role of specific kinases in disease development and progression, which can help to identify new therapeutic targets. Finally, the development of more specific and less toxic inhibitors of these kinases may provide new opportunities for targeted therapy.
In conclusion, ethyl 4-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)benzoate has shown significant potential in various scientific research applications, particularly in the field of cancer research. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
合成方法
The synthesis of ethyl 4-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)benzoate is a multi-step process that involves the reaction of several reagents. The synthesis method involves the coupling of 4-chloro-2-fluoroaniline with ethyl 4-aminobenzoate, followed by the protection of the amino group with a carbamate group using di-tert-butyl dicarbonate. The final step involves the deprotection of the carbamate group using trifluoroacetic acid to obtain the target compound.
科学研究应用
Ethyl 4-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)benzoate has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of several kinases, including PIM1, PIM2, PIM3, and FLT3. These kinases have been implicated in the development and progression of various types of cancer, including leukemia, lymphoma, and solid tumors.
属性
IUPAC Name |
ethyl 4-[(4-chloro-2-fluorophenyl)carbamoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN2O3/c1-2-23-15(21)10-3-6-12(7-4-10)19-16(22)20-14-8-5-11(17)9-13(14)18/h3-9H,2H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBYRZJFJLQLEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

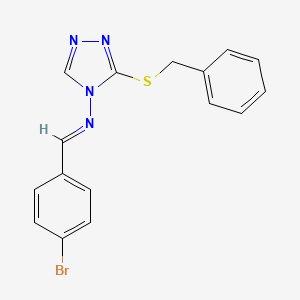
![4-[(methylsulfonyl)amino]-N-1-naphthylbenzamide](/img/structure/B5818342.png)
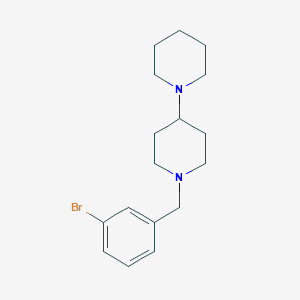
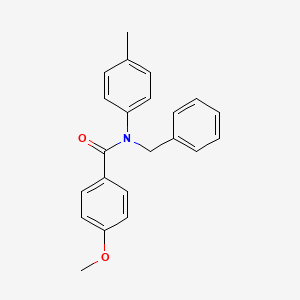
![ethyl 4-({[4-(aminocarbonyl)-1-piperidinyl]carbonothioyl}amino)benzoate](/img/structure/B5818357.png)
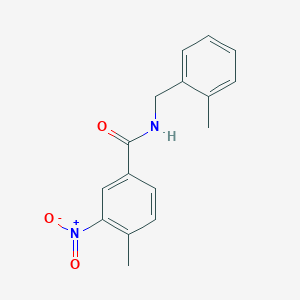

![2-methyl-N-[(1-naphthylamino)carbonothioyl]benzamide](/img/structure/B5818370.png)
![[(3-ethyl-8-methoxy-2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B5818383.png)
![4-bromo-N'-[(2,5-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5818390.png)
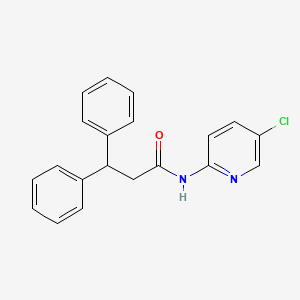
![N-allyl-2-(4-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5818404.png)
![1-phenyl-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B5818409.png)
![2-[4-(2-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5818413.png)